molecular formula C14H14N2O4 B8564844 Ethyl 4-methyl-3-(2-nitrophenyl)-1H-pyrrole-2-carboxylate CAS No. 129044-97-9

Ethyl 4-methyl-3-(2-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8564844
Key on ui cas rn: 129044-97-9
M. Wt: 274.27 g/mol
InChI Key: KUBKUPBQPMCLHZ-UHFFFAOYSA-N
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Patent
US08927569B2

Procedure details

A solution of 1-nitro-2-[2-nitroprop-1-en-1-yl]benzene (4.1 g, 19.7 mmol) in a mixture of THF (131 mL) and tert-BuOH (66 mL) was treated with DBU (4.45 mL, 29.5 mmol) and ethyl isocyanoacetate (2.67 g, 2.58 mL) added. The resulting solution was stirred for 1 h then heated to 70° C. for 4 h. The mixture was cooled and concentrated in vacuo to give a residue was taken up in EtOAc and aqueous HCl (1 N). The organic layer was separated and washed with brine then dried over Na2SO4. Filtration and solvent removal afforded a residue that was purified on silica gel (gradient elution, 0-40% EtOAc/hexanes) to afford the title compound (3.2 g, 59%) as solid. LCMS (ES+) m/z 275 (M+H)+
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Name
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]=[C:11]([N+]([O-])=O)[CH3:12])([O-:3])=[O:2].C1CCN2C(=NCCC2)CC1.[N+:27]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])#[C-:28].Cl>C1COCC1.C(O)(C)(C)C.CCOC(C)=O>[CH3:12][C:11]1[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])=[C:29]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[NH:27][CH:28]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=C(C)[N+](=O)[O-]
Name
Quantity
131 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
66 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
4.45 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2.58 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal
CUSTOM
Type
CUSTOM
Details
afforded a residue that
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (gradient elution, 0-40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=C(NC1)C(=O)OCC)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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